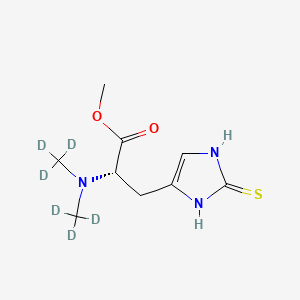

N-Desmethyl L-Ergothioneine-d6 Methyl Ester

Overview

Description

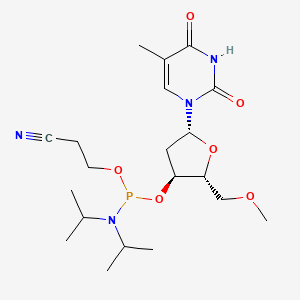

“N-Desmethyl L-Ergothioneine-d6 Methyl Ester” is a deuterium-labeled compound . It has a molecular formula of C9H9D6N3O2S and a molecular weight of 235.34 . This compound is used as a stable isotope label, often incorporated into drug molecules as tracers for quantitation during the drug development process .

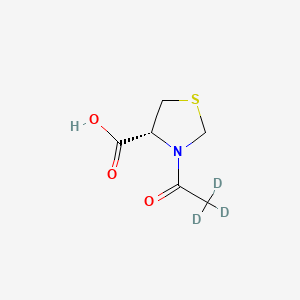

Molecular Structure Analysis

The molecular structure of “N-Desmethyl L-Ergothioneine-d6 Methyl Ester” is represented by the SMILES string: [2H]C([2H])([2H])N(C@@HN1)C(=O)OC)C([2H])([2H])[2H] .Physical And Chemical Properties Analysis

“N-Desmethyl L-Ergothioneine-d6 Methyl Ester” has a molecular weight of 235.34 and a molecular formula of C9H9D6N3O2S . Its exact mass is 229.08849790 g/mol and its monoisotopic mass is also 229.08849790 g/mol . The compound has a complexity of 302 and a topological polar surface area of 85.7 Ų .Scientific Research Applications

Antioxidant and Neuroprotective Properties

N-Desmethyl L-Ergothioneine-d6 Methyl Ester, derived from L-ergothioneine (ERGO), is a notable antioxidant. It has demonstrated significant potential in neuroprotective applications, particularly in Alzheimer’s disease. A study by Behof et al. (2022) highlights the development of a [11C]-labeled ERGO PET radioligand. This development is crucial for studying ERGO's biodistribution and detecting oxidative stress in vivo. The study demonstrates the potential of the [11C]ERGO radioligand to detect threshold levels of oxidative stress in a preclinical animal model of Alzheimer’s disease (Behof et al., 2022).

Ergothioneine Biosynthesis

Understanding the biosynthesis of ergothioneine is crucial for its application in scientific research. Vit et al. (2015) provide insights into the ergothioneine biosynthetic methyltransferase EgtD. Their study on EgtD highlights the structural basis of aromatic amino acid betaine biosynthesis, offering a deeper understanding of ergothioneine’s biochemical pathways (Vit et al., 2015).

Gas Phase Tautomeric Structures

The gas-phase tautomeric structures of ergothioneine and its derivatives, including N-Desmethyl L-Ergothioneine, are studied by Peckelsen et al. (2017). This research is crucial in understanding the intrinsic properties of ERGO and its derivatives, especially regarding their antioxidant capabilities (Peckelsen et al., 2017).

Ergothioneine in Disease Management

Deiana et al. (2004) investigated the effect of L-ergothioneine on oxidative damage in rats. Their study shows the protective effect of L-ergothioneine against oxidative stress in the kidney and liver, highlighting its potential in managing diseases associated with oxidative damage (Deiana et al., 2004).

Ergothioneine Production by Fermentation

Engineering yeast for the production of L-(+)-Ergothioneine represents a significant advancement in the biotechnological production of this compound. Van der Hoek et al. (2019) discuss the engineering of Saccharomyces cerevisiae for ergothioneine production, demonstrating a promising approach for its biosynthetic production, which is relevant for its wider application in scientific research (van der Hoek et al., 2019).

Mechanism of Action

Target of Action

N-Desmethyl L-Ergothioneine-d6 Methyl Ester is a deuterium-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

properties

IUPAC Name |

methyl (2S)-2-[bis(trideuteriomethyl)amino]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-HRHRGYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](CC1=CNC(=S)N1)C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl L-Ergothioneine-d6 Methyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/no-structure.png)